molecular formula C18H17ClN2O2 B3402353 N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide CAS No. 1058203-56-7

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B3402353
CAS No.: 1058203-56-7
M. Wt: 328.8 g/mol
InChI Key: SVODPDAFDFBZHL-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a 1-acetylindolin moiety.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-8-14-4-7-16(11-17(14)21)20-18(23)10-13-2-5-15(19)6-3-13/h2-7,11H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVODPDAFDFBZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Acetylation: The indoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-acetylindoline.

    Amidation: The final step involves the reaction of N-acetylindoline with 4-chlorophenylacetic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide with structurally related compounds from the evidence, focusing on functional groups, biological activities, and applications.

Chlorophenyl Acetamide Derivatives
Compound Name (IUPAC) Key Functional Groups Biological Activity/Application Reference
2-(4-chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b) Dual 4-chlorophenyl, carbamoyl Anticancer (molecular docking studies)
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide Quinolin, sulfonyl, 4-chlorophenyl Unspecified (structural complexity suggests drug development)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl Intermediate for heterocyclic synthesis

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group is common in agrochemicals (e.g., ’s insecticidal compounds) and pharmaceuticals. Additional groups like sulfonyl () or nitro () alter solubility and reactivity.
  • Biological Targets : Carbamoyl derivatives (e.g., 1b) may interact with enzymes or receptors via hydrogen bonding, while acetylindolin derivatives could target indole-associated pathways (e.g., serotonin receptors) .
Heterocyclic Acetamides with Insecticidal Activity

highlights two pyridine-based acetamides with superior aphid toxicity compared to acetamiprid:

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2): Pyridine core with styryl and thioether groups.
  • 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3): Thienopyridine system.

Comparison with Target Compound :

  • The target lacks pyridine/thienopyridine systems but shares the 4-chlorophenyl-acetamide motif. This suggests that insecticidal activity in analogs arises from heterocyclic π-systems, whereas the acetylindolin group may shift applications to mammalian targets .

Divergence from Target Compound :

  • The target’s acetylindolin group is absent in auxin agonists, which instead use phenoxy moieties for plant hormone receptor binding. This highlights how minor structural changes redirect applications from agriculture to human biology .
Table 1: Structural and Functional Comparison
Feature Target Compound (Compound 2) (1b)
Core Structure Acetylindolin Pyridine-thioether Carbamoyl Quinolin-sulfonyl
Halogen 4-chlorophenyl 4-chlorophenyl 4-chlorophenyl 4-chlorophenyl, 4-fluorophenyl
Bioactivity Hypothesized: Neurological Insecticidal Anticancer Undisclosed
Molecular Weight* ~356 g/mol ~480 g/mol ~355 g/mol ~529 g/mol
Key Interactions Amide H-bonding π-π stacking (styryl) Carbamoyl H-bonding Sulfonyl polar interactions

*Calculated based on structural formulas.

Critical Analysis

  • Structural Flexibility : The acetamide backbone allows diverse substitutions, enabling tailored properties. For example, the acetylindolin group may enhance blood-brain barrier penetration compared to ’s bulky styryl-pyridine systems .
  • Unanswered Questions: The evidence lacks direct data on the target compound’s synthesis, stability, or toxicity. Future work should explore its pharmacokinetics and compare it to analogs like ’s quinolin derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide
Reactant of Route 2
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N-(1-acetylindolin-6-yl)-2-(4-chlorophenyl)acetamide

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